Nakamurol A

Description

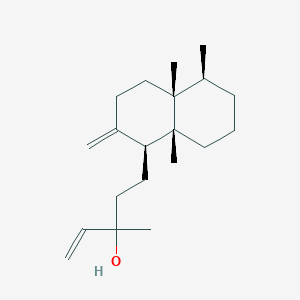

Structure

3D Structure

Properties

Molecular Formula |

C20H34O |

|---|---|

Molecular Weight |

290.5 g/mol |

IUPAC Name |

5-[(1S,4aR,5S,8aR)-4a,5,8a-trimethyl-2-methylidene-3,4,5,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |

InChI |

InChI=1S/C20H34O/c1-7-18(4,21)13-11-17-15(2)10-14-19(5)16(3)9-8-12-20(17,19)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,18?,19+,20+/m0/s1 |

InChI Key |

WZHSNJFVLRQIOQ-BEYVAKNWSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@]2([C@@]1(CCC(=C)[C@@H]2CCC(C)(C=C)O)C)C |

Canonical SMILES |

CC1CCCC2(C1(CCC(=C)C2CCC(C)(C=C)O)C)C |

Synonyms |

nakamurol A |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation

Natural Source Identification and Biological Collection

Nakamurol A is a secondary metabolite isolated from the marine sponge Agelas nakamurai (Order Agelasida, Family Agelasidae). acs.org This sponge is recognized as a rich source of structurally unique and biologically active compounds. acs.orgmdpi.com The specific specimen from which this compound was first identified was collected from the waters of Okinawa Island. acs.org

Extraction Methodologies from Marine Sponges

The initial step in isolating this compound from the collected sponge material involves a multi-stage extraction process designed to separate the organic compounds from the biological matrix. acs.org

The collected wet sponge (500 g) was first lyophilized (freeze-dried) to remove water. acs.org The dried material was then exhaustively extracted at room temperature using a solvent mixture of methanol (B129727)/toluene (3:1). acs.org Following the removal of the extraction solvent, the resulting residue was partitioned with ethyl acetate (B1210297) (EtOAc). acs.org This solvent-based separation yields an EtOAc-soluble fraction containing a mixture of diterpenoids and other organic compounds. acs.org

The crude ethyl acetate extract (4.8 g) was subjected to initial fractionation to separate the complex mixture into simpler fractions. acs.org This was primarily achieved using Si gel flash column chromatography, with an eluent system of increasing methanol concentration in chloroform. acs.org This step serves to group compounds based on their polarity, providing a preliminary separation of the desired diterpenoids. acs.org

Solvent Extraction Techniques

Advanced Purification Techniques

Following initial fractionation, a series of advanced chromatographic techniques were employed to isolate this compound in its pure form. acs.org

The partially purified fractions from the initial separation were further processed using multiple chromatographic methods. The process involved repeated Si gel flash column chromatography and Sephadex LH-20 column chromatography (with a chloroform-methanol 1:1 mobile phase). acs.org The final purification was accomplished using reversed-phase High-Performance Liquid Chromatography (HPLC) with a methanol-water gradient (60-80% MeOH), which yielded pure this compound. acs.org

From an initial 500 g (wet weight) of the Agelas nakamurai sponge, the comprehensive extraction and purification process yielded 33 mg of this compound. acs.org This represents a net weight yield of 0.0066%, highlighting the compound as a minor but significant metabolite of the sponge. acs.org The multi-step chromatographic process, including flash, column, and HPLC, is essential for obtaining the compound with high purity on a preparative scale from a complex natural matrix. acs.orgoup.commdpi.com

The table below summarizes the isolation and purification process for this compound.

Table 1: Summary of Isolation and Purification of this compound| Step | Technique | Solvents/Mobile Phase | Purpose | Yield | Reference |

|---|---|---|---|---|---|

| 1. Extraction | Solvent Extraction | Methanol/Toluene (3:1), then Ethyl Acetate | Extraction of organic compounds from lyophilized sponge | 4.8 g (EtOAc-soluble portion) | acs.org |

| 2. Fractionation | Si gel flash column chromatography | Chloroform with increasing Methanol | Initial separation of crude extract | - | acs.org |

| 3. Purification | Sephadex LH-20 column chromatography | Chloroform-Methanol (1:1) | Further separation of fractions | - | acs.org |

| 4. Final Purification | Reversed-phase HPLC | 60-80% Methanol in Water | Isolation of pure this compound | 33 mg | acs.org |

Structural Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic techniques. High-Resolution Electron Ionization Mass Spectrometry (HREIMS) established the molecular formula as C₂₀H₃₄O. acs.org Infrared (IR) spectroscopy indicated the presence of a hydroxyl group (3300-3500 cm⁻¹). acs.org

Extensive Nuclear Magnetic Resonance (NMR) spectroscopy was critical for elucidating the complex structure. Analysis of the ¹³C-NMR spectrum confirmed the presence of two double bonds and a carbon atom bonded to the hydroxyl group. acs.org The ¹H-NMR spectrum revealed key proton signals, including three methyl singlets, one methyl doublet, and five olefinic protons. acs.org Further experiments, including ¹H-¹H COSY, ¹³C-¹H COSY, and HMBC, were used to establish the connectivity of the carbon skeleton. acs.org These analyses revealed that this compound possesses a unique bicyclic diterpene structure with a "thelepogane" skeleton, the first of its kind to be identified as a non-alkaloid diterpene. acs.orgresearchgate.net

The table below details the key spectroscopic data that led to the structural elucidation of this compound.

Table 2: Spectroscopic Data for this compound| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| HREIMS | Molecular formula C₂₀H₃₄O | Indicates four degrees of unsaturation | acs.org |

| IR Spectroscopy | Absorption band at 3300-3500 cm⁻¹ | Presence of a hydroxyl (-OH) group | acs.org |

| ¹³C-NMR | Signals at δ 149.5 (s), 145.3 (d), 111.5 (t), 106.5 (t) | Two double bonds | acs.org |

| ¹³C-NMR | Signal at δ 73.6 (s) | One carbon atom bearing a hydroxyl group | acs.org |

| ¹H-NMR | Signals at δ 1.28, 0.73, 0.63 (singlets); 0.79 (doublet) | Four methyl groups | acs.org |

| ¹H-NMR | Signals at δ 5.92, 5.21, 5.05, 4.84, 4.51 | Five olefinic protons | acs.org |

| 2D NMR (COSY, HMBC) | Correlation data | Established the planar structure and connectivities of the thelepogane skeleton | acs.org |

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nakamurol B |

| Nakamurol C |

| Nakamurol D |

| Methanol |

| Toluene |

| Ethyl Acetate |

Chromatographic Separations (e.g., HPLC, Flash Chromatography, Column Chromatography)

Structural Elucidation Techniques

The determination of this compound's intricate molecular architecture was a multifaceted process, relying on a combination of advanced spectroscopic and chiroptical techniques. acs.orgacs.org These methods provided crucial information about the connectivity of atoms, the molecular formula, and the absolute stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was a cornerstone in unraveling the structure of this compound, providing a detailed picture of the hydrogen and carbon framework of the molecule. acs.org

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offered the initial glimpses into the structural components of this compound. The ¹H NMR spectrum revealed the presence of various types of protons, including those on methyl groups, methylene (B1212753) groups, and methine groups, as well as olefinic protons. amazonaws.com The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified the number and types of carbon atoms, distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. acs.orgamazonaws.com

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 1 | 39.0 | 1.45 (m), 1.65 (m) |

| 2 | 19.3 | 1.55 (m) |

| 3 | 42.1 | 1.25 (m) |

| 4 | 33.5 | 1.80 (m) |

| 5 | 56.1 | 1.10 (d, 9.0) |

| 6 | 21.6 | 1.50 (m), 1.60 (m) |

| 7 | 37.5 | 1.95 (m), 2.05 (m) |

| 8 | 72.8 | 3.80 (dd, 10.0, 5.0) |

| 9 | 56.8 | 1.70 (m) |

| 10 | 39.8 | 1.35 (m) |

| 11 | 24.0 | 1.60 (m) |

| 12 | 124.7 | 5.10 (t, 7.0) |

| 13 | 71.5 | - |

| 14 | 31.5 | 1.55 (s) |

| 15 | 23.9 | 1.50 (s) |

| 16 | 145.4 | 5.90 (dd, 17.5, 10.5) |

| 17 | 111.7 | 5.20 (d, 17.5), 5.05 (d, 10.5) |

| 18 | 28.4 | 0.85 (s) |

| 19 | 17.7 | 0.90 (s) |

| 20 | 15.5 | 0.80 (d, 7.0) |

Note: The data presented is a compilation from various sources and may be subject to minor variations depending on the experimental conditions. amazonaws.com

Two-dimensional NMR experiments were instrumental in assembling the molecular puzzle of this compound. princeton.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment established proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule. amazonaws.comresearchgate.net This was crucial for tracing out the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlated each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon chemical shifts. amazonaws.comprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique revealed long-range correlations between protons and carbons (typically over two to three bonds). princeton.eduresearchgate.net These correlations were vital for connecting different fragments of the molecule and for establishing the positions of quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons. acs.orgprinceton.edu Correlations in the NOESY spectrum indicated that the protons are close to each other in space, which was essential for determining the relative stereochemistry of the chiral centers within the molecule. For this compound, key NOE correlations helped to establish the cis-fusion of the decalin ring system. acs.org

1D NMR (¹H, ¹³C) Spectral Analysis

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry played a critical role in determining the molecular weight and elemental composition of this compound. pg.edu.plwikipedia.org High-resolution mass spectrometry (HRMS) provided a highly accurate mass measurement, which allowed for the determination of the molecular formula, C₂₀H₃₂O. acs.org The fragmentation pattern observed in the mass spectrum offered additional structural clues, revealing characteristic losses of small neutral molecules and providing insights into the stability of different parts of the ion. libretexts.org

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Observation | Interpretation |

| HR-EIMS | m/z 288.2453 [M]⁺ | Molecular Formula: C₂₀H₃₂O |

Data based on initial isolation reports. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided valuable information about the functional groups present in this compound. ijacskros.commu-varna.bg

IR Spectroscopy: The IR spectrum of this compound showed a broad absorption band around 3400 cm⁻¹, characteristic of a hydroxyl (-OH) group. frontiersin.org Absorptions in the C-H stretching region (around 2900-3000 cm⁻¹) confirmed the presence of saturated hydrocarbon portions of the molecule. frontiersin.org

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound did not show significant absorption in the typical range for conjugated systems, which was consistent with the proposed structure containing isolated double bonds. mdpi.com

Table 3: Spectroscopic Data for Functional Group Analysis of this compound

| Spectroscopic Method | Wavelength/Wavenumber | Functional Group Indicated |

| IR | ~3400 cm⁻¹ | Hydroxyl (O-H) |

| UV-Vis | No significant absorption > 220 nm | Lack of extensive conjugation |

Chiroptical Methods for Absolute Configuration Assignment

While NMR and MS techniques could establish the relative stereochemistry of this compound, determining its absolute configuration required the use of chiroptical methods. mdpi.comnih.govnih.gov The absolute configuration refers to the precise three-dimensional arrangement of atoms in a chiral molecule. libretexts.org

The total synthesis of (-)-Nakamurol A, the enantiomer of the natural product, was a pivotal achievement. acs.orgacs.orgnih.govcapes.gov.br By comparing the optical rotation of the synthesized (-)-Nakamurol A with that of the naturally occurring (+)-Nakamurol A, the absolute configuration of the natural product was definitively assigned. acs.org The specific rotation value, a measure of a compound's ability to rotate plane-polarized light, is a key physical property for chiral molecules.

Furthermore, computational methods, such as comparing experimental and calculated electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra, are powerful tools for assigning the absolute configuration of natural products. nih.govmdpi.com These methods involve calculating the theoretical chiroptical properties for possible stereoisomers and comparing them to the experimental data to find the best match.

X-ray Crystallography and Micro Electron Diffraction (MicroED) for Solid-State Structure

The definitive confirmation of a molecule's three-dimensional structure is often achieved through single-crystal X-ray diffraction analysis. wikipedia.orglibretexts.orgnih.gov In this technique, a purified crystalline sample is irradiated with X-rays. The resulting diffraction pattern, which is unique to the crystal's internal lattice structure, is then analyzed to generate a detailed electron density map of the molecule. nih.gov From this map, the precise spatial arrangement of each atom and the connectivity of the chemical bonds can be determined. wikipedia.orglibretexts.org While a specific X-ray crystallographic study for this compound itself is not detailed in the primary literature, the total synthesis of its enantiomer, (-)-Nakamurol A, relied on the crystallographic analysis of key intermediates to establish the correct stereochemistry, a common and crucial practice in complex natural product synthesis. oup.comresearchgate.net

In cases where obtaining sufficiently large crystals for X-ray crystallography proves challenging, a newer technique called Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative. mdpi.comnih.govcreative-biostructure.comthermofisher.com MicroED can determine high-resolution atomic structures from nanocrystals that are orders of magnitude smaller than those required for X-ray diffraction. thermofisher.com This method utilizes a cryo-transmission electron microscope to collect electron diffraction data from the tiny crystals. nih.govcreative-biostructure.com Although a specific MicroED analysis of this compound has not been reported, this technique represents a valuable tool for the structural elucidation of complex natural products that are difficult to crystallize. mdpi.com

Computational Chemistry for Structural Confirmation

Computational chemistry plays a vital role in modern structural elucidation, providing a powerful means to corroborate experimental data and to gain deeper insights into a molecule's properties. chemistry-chemists.comnih.gov

One of the most powerful applications of computational chemistry in this context is the use of Density Functional Theory (DFT) to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govmdpi.comrsc.org This method involves calculating the electronic structure of a proposed molecular structure to predict the theoretical NMR spectrum. nih.govnih.gov The calculated chemical shifts for different possible isomers can then be compared with the experimentally obtained NMR data. nih.govarxiv.org A strong correlation between the calculated and experimental spectra provides compelling evidence for the correctness of the proposed structure. mdpi.com

For a complex molecule like this compound, with its numerous stereocenters, DFT-based NMR prediction is an invaluable tool. By calculating the expected ¹H and ¹³C NMR chemical shifts for various potential diastereomers, chemists can confidently assign the correct relative and absolute stereochemistry. oup.comresearchgate.net While the initial reports on the synthesis of (-)-Nakamurol A did not explicitly detail the use of DFT for NMR prediction, this method is now a standard approach for the structural confirmation of complex natural products. nih.govnih.gov

The table below illustrates the kind of data that would be generated in such a comparative analysis, showcasing the correlation between experimental and DFT-calculated chemical shifts for a given carbon atom in a hypothetical this compound isomer.

| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | DFT-Calculated ¹³C Chemical Shift (ppm) | Difference (ppm) |

| C-1 | 38.5 | 38.2 | 0.3 |

| C-2 | 27.9 | 28.1 | -0.2 |

| C-3 | 42.1 | 41.9 | 0.2 |

| C-4 | 33.6 | 33.8 | -0.2 |

| C-5 | 55.4 | 55.1 | 0.3 |

| C-6 | 20.7 | 21.0 | -0.3 |

| C-7 | 34.8 | 34.5 | 0.3 |

| C-8 | 140.2 | 139.9 | 0.3 |

| C-9 | 124.5 | 124.8 | -0.3 |

| C-10 | 39.7 | 39.5 | 0.2 |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Chemical Synthesis and Analog Development

Total Synthesis Strategies of Nakamurol A

The first and only reported total synthesis of this compound to date was accomplished by the research group of Josep Bonjoch. This work successfully produced (-)-nakamurol A, the enantiomer of the naturally occurring (+)-nakamurol A, which unequivocally established the absolute configuration of the natural product. acs.orgresearchgate.netresearchgate.net

The synthetic strategy for (-)-Nakamurol A hinged on a retrosynthetic analysis that identified a key enantiopure bicyclic enone as a crucial starting building block. researchgate.net This approach allowed for the secure establishment of the stereocenters at positions C(4) and C(5) early in the synthesis.

The primary disconnections are outlined as follows:

Final Tertiary Alcohol: The tertiary allylic alcohol side chain at C(8) was envisioned to be installed late in the synthesis via the addition of a vinyl nucleophile to a ketone precursor. This simplifies the target to a key methyl ketone intermediate. researchgate.net

Thelepogane Core: The core thelepogane skeleton was disconnected at the C(8)-C(9) and C(10)-side chain bonds, leading back to a simpler cis-decalin system. The strategy relied on constructing this unique carbon framework from a pre-existing bicyclic structure.

Key Intermediate: The retrosynthesis led back to an enantiopure bicyclic enone, intermediate I (Scheme 1). This intermediate contains the C(4) and C(5) stereocenters, which would serve as the foundation for controlling the stereochemistry of the subsequent steps. The plan was to use this chiral scaffold to direct the formation of the C(9) and C(10) stereocenters through a tandem vicinal difunctionalization process. researchgate.net

Scheme 1: Retrosynthetic Approach to this compound mermaid graph TD A[(-)-Nakamurol A] --> B{Disconnection of Tertiary Alcohol}; B --> C[Ketone Intermediate II]; C --> D{Disconnection of Side Chains}; D --> E[Enantiopure Bicyclic Enone I];

Investigations into Biological Activities Preclinical Research Focus

In Vitro Biological Screening Methodologies

In vitro studies are fundamental in elucidating the biological potential of a novel compound. These methodologies involve the use of purified enzymes, cells cultured in the laboratory, and other non-organismal biological systems to assess the biochemical and cellular effects of a substance. For Nakamurol A, the available data primarily stems from studies on extracts of its source organism and related chemical entities.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying the specific molecular targets of a compound. These assays measure the ability of a substance to block the activity of an enzyme, which can be a key mechanism in treating various diseases. altogen.com

A study investigating the enzyme inhibitory activities of methanolic extracts from fifteen marine sponges, including Agelas nakamurai, revealed significant findings. The extract of Agelas nakamurai demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. mabjournal.comwikipedia.org The extract exhibited a half-maximal inhibitory concentration (IC₅₀) value of 1.05 µg/mL against human recombinant AChE. mabjournal.com While this potent activity is attributed to the crude extract, it suggests that constituent compounds, such as this compound, may contribute to this effect. However, specific enzyme inhibition data for isolated this compound is not currently available in the reviewed literature.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Agelas nakamurai Methanolic Extract

| Extract Source | Target Enzyme | IC₅₀ (µg/mL) |

| Agelas nakamurai | Acetylcholinesterase (AChE) | 1.05 mabjournal.com |

Cell-Based Functional Assays (e.g., epithelial-mesenchymal transition inhibition)

Cell-based functional assays provide insights into the effects of a compound on cellular processes. researchgate.net One such critical process in cancer progression and metastasis is the epithelial-mesenchymal transition (EMT). nih.govmodernvivo.com EMT is a biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal stem cells. scielo.brjapsonline.com

Currently, there are no direct studies reported in the scientific literature that investigate the effect of this compound on the epithelial-mesenchymal transition. The exploration of this compound's potential to modulate EMT remains an uninvestigated area of research.

In Vitro Cytotoxicity Studies in Research Cell Lines

In vitro cytotoxicity studies are essential for evaluating the potential of a compound to kill cancer cells. uow.edu.au These assays typically determine the concentration of a substance required to reduce the viability of a cancer cell line by 50% (IC₅₀). nih.gov

While specific cytotoxic data for this compound against various cancer cell lines is not explicitly detailed in the available research, studies on other secondary metabolites from Agelas nakamurai have shown cytotoxic properties. For instance, the brominated pyrrole (B145914) derivatives slagenins B and C, also isolated from A. nakamurai, exhibited inhibitory effects on murine leukemia L1210 cells with IC₅₀ values of 7.5 and 7.0 µg/mL, respectively. nih.govmdpi.com This indicates that compounds from this marine sponge possess cytotoxic potential. The direct cytotoxic activity of this compound itself, however, requires further investigation.

Table 2: Cytotoxic Activity of Compounds from Agelas nakamurai

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Slagenin B | Murine leukemia L1210 | 7.5 nih.govmdpi.com |

| Slagenin C | Murine leukemia L1210 | 7.0 nih.govmdpi.com |

In Vivo Efficacy Studies in Animal Models (excluding human trials)

In vivo studies in animal models are a critical step in preclinical research, providing information on the efficacy and physiological effects of a compound in a living organism. pharmaron.com

Model Systems for Biological Activity Assessment

The selection of an appropriate animal model is crucial for assessing the biological activity of a compound and its relevance to human disease. nih.gov At present, there are no published in vivo studies that have utilized animal models to assess the biological activity of this compound.

Pharmacodynamic Endpoints in Preclinical Models

Pharmacodynamic studies investigate the effects of a drug on the body and its mechanism of action. nih.gov This includes identifying biomarkers that can be measured to assess the drug's effect. nih.gov As there are no in vivo studies on this compound, there are consequently no established pharmacodynamic endpoints for this compound in preclinical models. Research into the pharmacokinetics and pharmacodynamics of diterpenoids is an active area, but specific data for this compound is absent. nih.govfrontiersin.org

Mechanism of Action Moa Elucidation

Molecular Target Identification and Validation

The initial and critical step in understanding a compound's MoA is the identification of its direct molecular target(s) within the cell. Techniques such as affinity chromatography, where a molecule is immobilized to capture its binding partners from cell lysates, have not been reported for Nakamurol A. Similarly, there is no evidence of the use of advanced methods like drug affinity responsive target stability (DARTS) or thermal shift assays (CETSA) to identify its protein targets. Computational docking studies, which can predict interactions between a small molecule and a library of protein structures, have also not been published for this compound.

Cellular Pathway Analysis

Once a molecular target is identified, the next step is to understand how the interaction between the compound and its target affects cellular signaling pathways. This often involves treating cells with the compound and observing changes in key cellular processes such as cell proliferation, apoptosis, or inflammation. For this compound, there is a lack of published data on its effects on any specific cellular pathways. Standard assays to determine its impact on cell cycle progression or the activation of signaling cascades have not been documented in the scientific literature.

Biosynthetic Pathway Research

Putative Biosynthetic Routes of Thelepogane Diterpenoids

The biosynthesis of all diterpenoids originates from the common C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netjmb.or.kr The construction of the diverse range of diterpenoid skeletons is initiated by enzymes called diterpene synthases (diTPSs) or diterpene cyclases (DTCs). researchgate.netresearchgate.net These enzymes catalyze the complex cyclization of the linear GGPP molecule.

The proposed biosynthetic pathway for thelepogane diterpenoids, including Nakamurol A, follows this general scheme:

Formation of GGPP: The universal precursor GGPP is synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids or the mevalonic acid (MVA) pathway in the cytoplasm through the action of GGPP synthase. jmb.or.kr

Initial Cyclization: The biosynthesis of cyclic diterpenoids is typically initiated by a class II diTPS, which protonates the terminal olefin of GGPP to trigger a cascade of cyclizations, often forming a bicyclic intermediate such as copalyl diphosphate (CPP). researchgate.netnih.gov For thelepoganes, a similar protonation-initiated cyclization is expected to form the characteristic decalin core.

Rearrangement and Termination: Following the initial cyclization, class I diTPSs often take over. These enzymes can catalyze further rearrangements and cyclizations of the intermediate carbocation before terminating the reaction, typically by deprotonation, to yield the final hydrocarbon skeleton. researchgate.netresearchgate.net The unique thelepogane skeleton, which differs from labdanes by the linkage of Me(19) at C(5) and from clerodanes by the linkage of Me(20) at C(9), is formed during these steps. acs.org

Tailoring Reactions: After the formation of the core thelepogane hydrocarbon, a series of post-cyclization modifications, known as tailoring reactions, occur. These are primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other enzymes like dioxygenases. researchgate.netresearchgate.net These modifications install the various functional groups, such as the hydroxyl and ketone moieties, found on the final this compound molecule.

This modular pathway, involving initial cyclization followed by extensive oxidative decoration, is a hallmark of diterpenoid biosynthesis in both plants and microorganisms. researchgate.netchemrxiv.org

Precursor Incorporation Studies and Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. In this method, organisms are fed with precursors enriched with stable isotopes (e.g., ¹³C, ²H, ¹⁵N). The resulting natural products are then analyzed, typically by mass spectrometry or NMR spectroscopy, to determine the position and extent of isotope incorporation. nih.govplos.org

While specific isotopic labeling studies exclusively targeting this compound are not prominently documented in publicly available literature, the principles are well-established from studies of other diterpenoids. For instance, feeding an organism with ¹³C-labeled glucose would be expected to result in a this compound molecule uniformly labeled with ¹³C, confirming its de novo biosynthesis from primary metabolism. jmb.or.krsilantes.com

More specific insights can be gained using labeled intermediates. A hypothetical experiment to confirm the route via the MEP pathway would involve feeding with ¹³C-labeled 1-deoxy-D-xylulose 5-phosphate (DXP). If this compound is subsequently isolated with ¹³C incorporated, it would provide strong evidence for this pathway.

A summary of potential precursor feeding experiments and their expected outcomes for this compound biosynthesis is presented in the table below.

| Labeled Precursor Fed | Expected Outcome for this compound | Information Gained |

| [U-¹³C]-Glucose | Uniform ¹³C labeling | Confirms de novo biosynthesis from primary carbon source. jmb.or.kr |

| [¹³C]-GGPP | ¹³C labeling | Confirms GGPP as the direct C20 precursor. researchgate.net |

| H₂¹⁸O | ¹⁸O incorporation at hydroxyl groups | Identifies the oxygen atoms originating from water, typically incorporated by CYPs. |

These types of experiments are crucial for validating proposed biosynthetic pathways and identifying key intermediates. nih.gov

Enzymology of Biosynthetic Steps

The biosynthesis of a complex diterpenoid like this compound relies on a specific sequence of enzymatic reactions. The key enzyme families involved are diterpene synthases and cytochrome P450 monooxygenases.

Diterpene Synthases (diTPSs): These enzymes are responsible for creating the foundational carbon skeleton from GGPP. researchgate.net They are categorized into two main classes:

Class II diTPSs: These enzymes typically initiate cyclization through protonation of the terminal double bond of GGPP. They contain a conserved DxDD motif. researchgate.net A class II diTPS is hypothesized to catalyze the initial formation of the bicyclic core of the thelepogane skeleton.

Class I diTPSs: These enzymes work on the carbocation intermediate produced by Class II enzymes (or directly on GGPP for some macrocyclic diterpenes) and contain a conserved DDXXD motif. jmb.or.kr They are responsible for further cyclizations, rearrangements, and the final deprotonation to yield the stable diterpene hydrocarbon. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): This large superfamily of enzymes is responsible for most of the oxidative modifications that "decorate" the diterpene scaffold. researchgate.netnih.gov CYPs are heme-thiolate proteins that typically utilize NADPH and molecular oxygen to introduce hydroxyl groups onto the hydrocarbon skeleton. nih.gov These hydroxyl groups can be further oxidized by the same or different enzymes to form ketones or aldehydes. The specific regio- and stereochemistry of the hydroxylations on this compound are determined by the precise CYP enzymes involved in its pathway.

While the specific diTPSs and CYPs for this compound have not been functionally characterized, their roles are inferred from extensive research on the biosynthesis of other diterpenoids like phytocassanes, momilactones, and gibberellins. nih.govresearchgate.net

Genetic Analysis of Producing Organisms for Biosynthetic Gene Clusters

In many microorganisms and some plants, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a functional group known as a biosynthetic gene cluster (BGC). nih.govwikipedia.org The discovery of BGCs greatly accelerates the elucidation of biosynthetic pathways, as the genome sequence can point directly to a set of co-located genes likely involved in producing a target molecule. plos.org

This compound was first isolated from the marine sponge Agelas nakamurai. acs.orgmabjournal.com However, complex natural products from sponges are often produced by symbiotic microorganisms. The actual producer of this compound, whether the sponge itself or a symbiont, remains a key area for investigation.

A genetic analysis to find the this compound BGC would involve:

Genome Sequencing: Obtaining the genome sequence of the producing organism or the metagenome of the sponge and its associated microbial community.

Bioinformatic Analysis: Searching the genomic data for genes encoding key biosynthetic enzymes, particularly diTPSs and CYPs. nih.gov Tools like antiSMASH or BiG-SLiCE are used to identify putative BGCs. wikipedia.org

Gene Cluster Identification: A candidate BGC for this compound would be expected to contain at least one diTPS gene and several CYP genes, consistent with the proposed pathway. It might also contain genes for regulatory proteins or transporters. nih.govplos.org

Functional Validation: Once a candidate BGC is identified, its function must be confirmed experimentally. This is often done through heterologous expression, where the entire BGC is cloned and expressed in a well-characterized host organism like E. coli or Streptomyces. chemrxiv.orgnih.gov Production of this compound or its precursors in the heterologous host would confirm the function of the gene cluster.

The table below outlines the expected components of a putative this compound biosynthetic gene cluster.

| Gene Type | Putative Function in this compound Biosynthesis |

| Diterpene Synthase (diTPS) | Cyclization of GGPP to form the thelepogane skeleton. researchgate.net |

| Cytochrome P450 (CYP) | Regio- and stereospecific oxidation of the thelepogane skeleton. nih.gov |

| GGPP Synthase | Synthesis of the GGPP precursor. jmb.or.kr |

| Dehydrogenase | Potential oxidation of hydroxyl groups to ketones. |

| Transcriptional Regulator | Control of gene expression within the cluster. |

| Transporter | Export of the final this compound molecule out of the cell. |

The identification and characterization of the this compound BGC would provide definitive proof of its biosynthetic pathway and open avenues for bioengineering and synthetic biology approaches to produce this unique natural product.

Future Research Directions and Research Applications

Development of Advanced Synthetic Methodologies

One reported approach resulted in a mixture of epimers, while a second-generation synthesis, though longer, achieved the desired stereoselectivity. acs.org These initial syntheses provide a foundation for future work focused on developing more efficient and stereocontrolled routes. Future research could focus on:

Catalyst-Controlled Stereoselection: The development of novel catalytic methods to selectively form the key stereocenters, particularly the challenging C(13) tertiary alcohol, could dramatically improve efficiency and reduce the need for lengthy, substrate-controlled steps. acs.org

Biomimetic Approaches: Investigating the biosynthetic pathway of thelepogane diterpenoids could inspire biomimetic synthetic strategies that may offer novel and efficient bond formations.

| Strategy | Starting Material | Key Steps | Reported Outcome | Reference |

|---|---|---|---|---|

| First-Generation Total Synthesis | (−)-3-methylcyclohexanone | Formation of bicyclic enone, tandem difunctionalization, non-selective reaction with vinylmagnesium bromide. | 16 steps, 3% overall yield; produced a mixture of C(13) epimers. | acs.org |

| Second-Generation Total Synthesis | (−)-3-methylcyclohexanone | Formation of primary allylic alcohol, Sharpless epoxidation, tellurium-promoted reductive-epoxide ring-opening cascade. | Longer route but achieved stereocontrol at C(13) without forming the epimer. | acs.orgnih.govcapes.gov.br |

Exploration of Novel Biological Targets and Therapeutic Hypotheses

While this compound itself has not been extensively profiled for biological activity, the marine sponge from which it is derived, Agelas nakamurai, is known to produce a variety of bioactive secondary metabolites, including diterpene alkaloids with antimicrobial and cytotoxic effects. mabjournal.comnih.govescholarship.org A methanolic extract of Agelas nakamurai demonstrated potent inhibitory activity against acetylcholinesterase (AChE), with an IC50 value of 1.05 µg/mL. mabjournal.com

This finding generates a compelling therapeutic hypothesis for its constituent compounds. Future research should involve:

Direct Biological Screening: Testing pure, synthetically derived this compound and its stereoisomers in a broad panel of biological assays, with an initial focus on cholinesterase inhibition to validate the hypothesis from the crude extract screening. mabjournal.com

Anticancer and Antimicrobial Assays: Given that other metabolites from the Agelas genus show cytotoxic and antimicrobial properties, this compound should be evaluated against various cancer cell lines and microbial pathogens. nih.govescholarship.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues to systematically probe which structural features are essential for any observed biological activity.

Design and Synthesis of Mechanistic Probes

Mechanistic probes are essential tools in chemical biology for identifying molecular targets and elucidating mechanisms of action. rsc.org The established synthetic routes to the this compound scaffold can be adapted to create such probes. acs.orgcapes.gov.br

Future work in this area could include:

Affinity-Based Probes: Incorporating a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling onto the this compound structure. These tagged analogues could be used in affinity chromatography or activity-based protein profiling experiments to isolate and identify binding partners from cell lysates.

Photoaffinity Probes: Introducing a photolabile group (e.g., a diazirine) that, upon UV irradiation, forms a covalent bond with the nearest molecule, permanently linking this compound to its biological target for subsequent identification.

Simplified Analogue Synthesis: Creating structurally simplified versions of this compound that retain biological activity. These probes can be easier to synthesize and can help to define the minimal pharmacophore required for target engagement. The synthesis of ent-nakamurol A and its C(13) epimer are early examples of probes used to understand the role of stereochemistry. acs.org

Computational Modeling for Pharmacophore Development and Lead Optimization

Computational chemistry offers powerful tools for accelerating drug discovery. nih.gov For this compound, where the biological targets are still largely unknown, computational modeling can guide experimental work.

Future research directions include:

Conformational Analysis: Performing computational studies to understand the preferred three-dimensional conformations of this compound and its analogues. This information is critical for understanding how the molecule might fit into a protein binding pocket.

Virtual Screening: Using the 3D structure of this compound as a query in virtual screening campaigns to identify potential protein targets based on shape and electrostatic complementarity.

Pharmacophore Modeling: Once an active analogue is identified, computational methods can be used to build a pharmacophore model that defines the essential spatial arrangement of chemical features required for activity. This model can then guide the design of new, more potent analogues for synthesis and testing, a process known as lead optimization. While not yet applied to this compound, such computational approaches are planned for structurally related natural products. nih.gov

Chemoinformatic Studies for Compound Prioritization

Chemoinformatics provides methods for organizing and analyzing large volumes of chemical data to identify promising compounds for further study. This compound has been included in chemoinformatic databases that map the chemical space of natural products. rsc.org

Future applications in this domain involve:

Scaffold-Based Virtual Screening: Using the unique thelepogane skeleton as a scaffold to search databases for other natural or synthetic compounds with similar frameworks. This can help identify related compounds that may share biological targets.

Target Prediction Algorithms: Employing machine learning algorithms that have been trained on large datasets of compound-target interactions to predict the most likely biological targets for this compound based on its structural properties.

Diversity Analysis: Comparing the this compound structure to libraries of known drugs and bioactive molecules to assess its structural novelty. Its unique scaffold suggests it may interact with novel biological targets not addressed by existing medicines. rsc.org

Potential for Broader Applications in Chemical Biology Research

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. rug.nlotago.ac.nzki.se Beyond its direct therapeutic potential, this compound and its future derivatives have significant promise as tools for basic research.

Key applications include:

Probing Protein Function: If this compound is found to be a potent and selective inhibitor of a specific protein, it can be used as a chemical probe to study the function of that protein in cellular pathways and disease models. rsc.org

Synthetic Methodology Development: The challenging synthesis of the thelepogane skeleton can serve as a benchmark for developing and validating new synthetic reactions and strategies, contributing to the broader field of organic chemistry. acs.orgcapes.gov.br

Understanding Natural Product Evolution: Studying the biosynthesis of this compound and other thelepogane diterpenoids can provide insights into the evolution of metabolic pathways in marine organisms.

Q & A

Q. Q. How should researchers address ethical considerations in this compound’s in vivo studies, particularly regarding humane endpoints and sample size justification?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes via power analysis, define humane endpoints (e.g., tumor volume limits), and obtain approval from institutional animal care committees. Use randomization and blinding to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.